1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone
Description
1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone is a substituted acetophenone derivative featuring a 2,4-dihydroxyphenyl core modified with a dimethylaminomethyl group at the 3-position. This structural motif confers unique physicochemical and biological properties. Crystallographic studies reveal that derivatives with similar substituents adopt multiple conformations in the solid state, influencing packing efficiency and stability .
Properties
IUPAC Name |
1-[3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(13)8-4-5-10(14)9(11(8)15)6-12(2)3/h4-5,14-15H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUBPSBZCWWBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)CN(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone involves several steps. One common method includes the reaction of 3-(dimethylamino)methylphenol with acetic anhydride under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, affecting their structure and function . The hydroxyl groups on the phenyl ring can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to related ethanone derivatives and chalcones (1,3-diarylprop-2-en-1-ones) with functional groups that modulate bioactivity. Key structural analogs include:
Pharmacological and Functional Differences
- Antioxidant Activity: The dihydroxy groups in 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone enable radical scavenging, akin to 1-(3,4-dihydroxyphenyl)ethanone . However, the dimethylaminomethyl group may enhance membrane permeability compared to simpler analogs.
- Receptor Binding: The dimethylamino group is critical in antagonists like TAK-385, where it improves binding to GnRH receptors .
- Antimicrobial Activity: Nitroindolinone derivatives with dimethylaminomethyl groups (e.g., compound 6 in ) show potent activity, but the target compound’s hydroxyl-rich structure may favor different microbial targets.
Physicochemical Properties
- Solubility : The dihydroxy groups enhance water solubility compared to tert-butyl-substituted analogs (e.g., ).
Q & A
Q. What are the established synthetic routes for 1-{3-[(Dimethylamino)methyl]-2,4-dihydroxyphenyl}-1-ethanone?
The synthesis typically involves multi-step reactions starting from aromatic precursors. For example:
- Step 1 : Condensation of 2,4-dihydroxyacetophenone with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group.
- Step 2 : Protection of hydroxyl groups (e.g., using benzyl or methyl groups) to prevent undesired side reactions during acylation .
- Step 3 : Friedel-Crafts acylation or Claisen-Schmidt condensation to form the ethanone backbone, followed by deprotection . Key variables include solvent choice (ethanol, THF), catalyst (AlCl₃ for Friedel-Crafts), and temperature control (reflux conditions).
Q. How is the compound characterized spectroscopically to confirm its structure?
Standard characterization methods include:
- NMR : Compare chemical shifts of aromatic protons (δ 6.0–7.5 ppm for dihydroxyphenyl) and dimethylamino protons (δ 2.2–2.8 ppm) .
- IR : Identify O–H stretches (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and C–N (~1250 cm⁻¹) .
- Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]⁺) with theoretical molecular weight (C₁₁H₁₅NO₃: 209.24 g/mol) . Cross-reference databases like NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. What strategies optimize regioselectivity during functionalization of the dihydroxyphenyl ring?
To enhance regioselectivity:
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to block reactive hydroxyls, directing substitution to the para position .
- Catalytic Systems : Employ Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states in electrophilic substitution .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates and reduce side reactions . Monitor reaction progress via TLC or HPLC to adjust conditions dynamically.
Q. How can computational models predict biological activity or pharmacokinetic properties?
Use QSAR/QSPR models to correlate structural features (e.g., logP, H-bond donors) with activity:
- Molecular Docking : Simulate interactions with target receptors (e.g., kinases, GPCRs) using software like AutoDock .
- ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity based on substituent effects (e.g., hydroxyl groups improve solubility but reduce BBB penetration) . Validate predictions with in vitro assays (e.g., enzyme inhibition assays for IC₅₀ determination) .
Q. How should researchers address contradictory biological activity data in literature?
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls .
- Purity Issues : Verify compound purity (>95% via HPLC) and confirm absence of tautomers or degradation products .
- Structural Analogues : Compare data with similar compounds (e.g., 1-(3,4-dihydroxyphenyl) derivatives) to identify substituent-specific trends .
Q. What advanced techniques resolve challenges in scaling up synthesis?
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., acylation) and reduce reaction times .
- Microwave-Assisted Synthesis : Enhance yields in condensation steps by accelerating kinetics .
- Green Chemistry : Replace toxic solvents (e.g., CCl₄) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Methodological Considerations
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert atmosphere) meticulously .
- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across experimental replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
